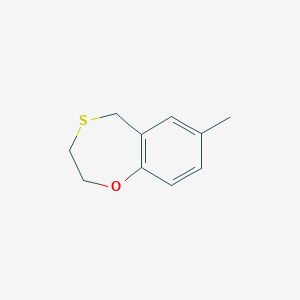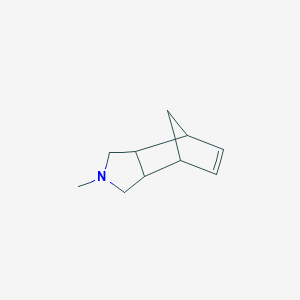
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylhydrazinylidene group attached to the imidazole ring, which also contains two carboxylic acid groups at the 4 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid typically involves the reaction of phenylhydrazine with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of hydrothermal or solvothermal conditions, where the reactants are heated in a solvent at high pressure . This method allows for the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid groups also play a role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has similar structural features but with a carboxyphenyl group instead of a phenylhydrazinylidene group.
Imidazole-4,5-dicarboxylic acid: Lacks the phenylhydrazinylidene group but shares the imidazole ring and carboxylic acid groups.
Uniqueness
The presence of the phenylhydrazinylidene group in 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid imparts unique chemical and physical properties, making it distinct from other similar compounds. This group enhances its ability to coordinate with metal ions and participate in various chemical reactions, broadening its range of applications .
Propiedades
Número CAS |
5467-45-8 |
|---|---|
Fórmula molecular |
C11H8N4O4 |
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
2-phenyldiazenyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N4O4/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,16,17)(H,18,19) |
Clave InChI |
FNLIQOLPTIMLOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)



![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

